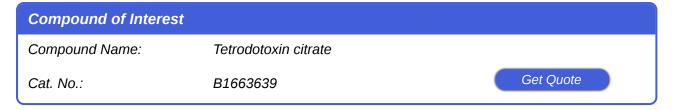


Application Notes and Protocols for Tetrodotoxin Citrate Concentration Calculation

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate calculation and preparation of Tetrodotoxin (TTX) citrate solutions for experimental use. Adherence to these guidelines is critical for experimental reproducibility and laboratory safety.

Introduction to Tetrodotoxin (TTX)

Tetrodotoxin is a potent neurotoxin renowned for its highly selective and reversible blockade of voltage-gated sodium channels (NaV).[1][2][3] This action prevents the influx of sodium ions necessary for the rising phase of an action potential, thereby inhibiting nerve conduction and muscle contraction.[4][5] Its mechanism involves binding to the outer pore of the sodium channel, effectively acting as a molecular plug.[1][3]

TTX is an indispensable tool in neuroscience for isolating and studying neuronal activity, characterizing sodium channel subtypes, and investigating the roles of these channels in various physiological and pathological states. The citrate salt of TTX is commonly used in research as it significantly improves the molecule's solubility in aqueous solutions.[6][7] Accurate concentration preparation is paramount due to the toxin's potency, where nanomolar concentrations can elicit complete biological effects.[8]

Chemical Properties and Data Presentation



Accurate solution preparation begins with a clear understanding of the physical and chemical properties of TTX citrate. The following table summarizes key data points for laboratory use.

Property	Value	Source(s)
Product Name	Tetrodotoxin citrate	[9][10]
Chemical Formula (TTX)	C11H17N3O8	[2]
Molecular Weight (TTX)	319.27 g/mol (Use for concentration calculations)	[11][12]
Chemical Formula (Citrate Salt)	C11H17N3O8 • C6H8O7	[9][10]
Formula Weight (Citrate Salt)	511.4 g/mol	[9][10][13]
Appearance	White powder, solid, or semi- solid	[9][11]
Solubility	Soluble in water (approx. 1 mg/mL)	[9][10]
Storage (Solid)	Store desiccated at -20°C	[9][10]
Stability (Solid)	≥ 4 years at -20°C	[9][10]
Storage (Aqueous Solution)	Prepare fresh daily; may be stored at -20°C for up to one month	[9][12][14]

Note on Molecular Weight: Vials of TTX citrate typically contain a specified mass of the active TTX toxin (e.g., 1 mg) lyophilized with a citrate buffer to aid solubility.[7] For preparing molar solutions, it is critical to use the molecular weight of Tetrodotoxin (319.27 g/mol), not the formula weight of the citrate salt, as calculations should be based on the mass of the active toxin.[7][12] Always refer to the batch-specific information on the product's Certificate of Analysis (CoA).

Experimental Protocols: Solution Preparation



Extreme caution must be exercised when handling TTX. All preparation steps involving the solid form should be performed in a certified chemical fume hood or biological safety cabinet. [14][15]

This protocol describes how to prepare a stock solution from a vial containing 1 mg of TTX citrate.

- Acclimatize the Vial: Before opening, allow the vial of TTX citrate to equilibrate to room temperature for at least one hour to prevent condensation.[14]
- Calculate Required Volume: Use the following formula to determine the volume of solvent needed to achieve the desired molar concentration.
 - Formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight (g/mol))
 - Example for a 1 mM stock from 1 mg of TTX:
 - Mass = 1 mg = 0.001 g
 - Desired Concentration = 1 mM = 0.001 mol/L
 - Molecular Weight = 319.27 g/mol
 - Volume (L) = 0.001 g / (0.001 mol/L × 319.27 g/mol) = 0.003132 L
 - Volume to add = 3.13 mL
- Reconstitution:
 - Working within a fume hood, carefully unseal the vial.[14]
 - Using a calibrated pipette, add the calculated volume (3.13 mL) of sterile, deionized water or a suitable acidic buffer (pH 4.8 is common) to the vial.[6][11]
 - Gently vortex or triturate to ensure the solid is completely dissolved. Avoid vigorous shaking.
- Storage and Aliquoting:



- If the entire stock solution will not be used the same day, it is recommended to create single-use aliquots in sterile microcentrifuge tubes.[14]
- Store these aliquots at -20°C for up to one month.[12][14] Avoid repeated freeze-thaw cycles.

This protocol describes how to dilute the high-concentration stock to a final working concentration for an experiment (e.g., 300 nM for electrophysiology).

- Thaw Stock Solution: Thaw one aliquot of the 1 mM stock solution completely and bring it to room temperature.
- Calculate Dilution: Use the M1V1 = M2V2 formula for dilutions.
 - Formula: (Initial Concentration) × (Initial Volume) = (Final Concentration) × (Final Volume)
 - M1: Initial Concentration = 1 mM = 1,000,000 nM
 - V1: Initial Volume (to be calculated)
 - M2: Final Concentration = 300 nM
 - V2: Final Volume = 1 mL (or desired final volume of working solution)
 - Calculation:
 - \bullet (1,000,000 nM) \times V1 = (300 nM) \times (1 mL)
 - V1 = $(300 \times 1) / 1,000,000 = 0.0003 \text{ mL} = 0.3 \mu\text{L}$
- Perform Dilution:
 - Due to the very small volume calculated, a serial dilution is recommended for accuracy.
 - Step A (Intermediate Dilution): Dilute the 1 mM stock 1:100. Add 10 μL of the 1 mM stock to 990 μL of the experimental buffer (e.g., artificial cerebrospinal fluid, ACSF) to create a 10 μM intermediate solution.



- Step B (Final Dilution): Now, dilute the 10 μM intermediate solution to 300 nM.
 - $M1 = 10 \mu M = 10,000 nM$
 - V1 = ?
 - M2 = 300 nM
 - V2 = 1 mL
 - V1 = $(300 \times 1) / 10,000 = 0.03 \text{ mL} = 30 \text{ }\mu\text{L}$
- \circ Add 30 μL of the 10 μM intermediate solution to 970 μL of the experimental buffer to obtain 1 mL of the final 300 nM working solution.
- Usage: Use the freshly prepared working solution for the experiment. Do not store dilute working solutions.

Application Notes: Recommended Concentrations

The optimal concentration of TTX varies significantly based on the experimental model and the specific sodium channel subtypes being targeted.[3]

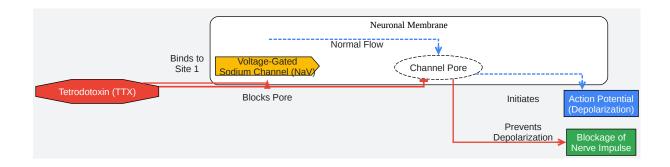


Application	Target	Typical Concentration Range	Key Information	Source(s)
Electrophysiolog y	TTX-Sensitive (TTX-s) NaV Channels	100 nM - 1 μM	Used to block action potentials and isolate other currents.	[3][12]
Electrophysiolog y	TTX-Resistant (TTX-r) NaV Channels	> 1 µM	Higher concentrations are needed to block resistant isoforms.	[3][16]
IC50 Determination	Specific NaV Isoforms	1 nM - 50 nM	IC ₅₀ values for TTX-s channels are in the low nanomolar range.	[8][17]
Neurotransmitter Release	Na+-dependent transporters	50 nM - 1 μM	Inhibits release of glutamate via Na+-dependent mechanisms.	



Application	Route	Dose Range	Key Information	Source(s)
Acute Toxicity	Oral (gavage)	LD₅o ≈ 232 μg/kg	The lethal dose 50 provides a toxicological benchmark.	[18]
Chronic Toxicity	Oral (gavage)	20 μg/kg - 125 μg/kg (daily)	Used to study long-term effects of low-dose exposure.	[18][19][20]
No-Observed- Adverse-Effect Level (NOAEL)	Oral	25 μg/kg - 75 μg/kg	Doses at which no adverse effects were observed in studies.	[18][19]

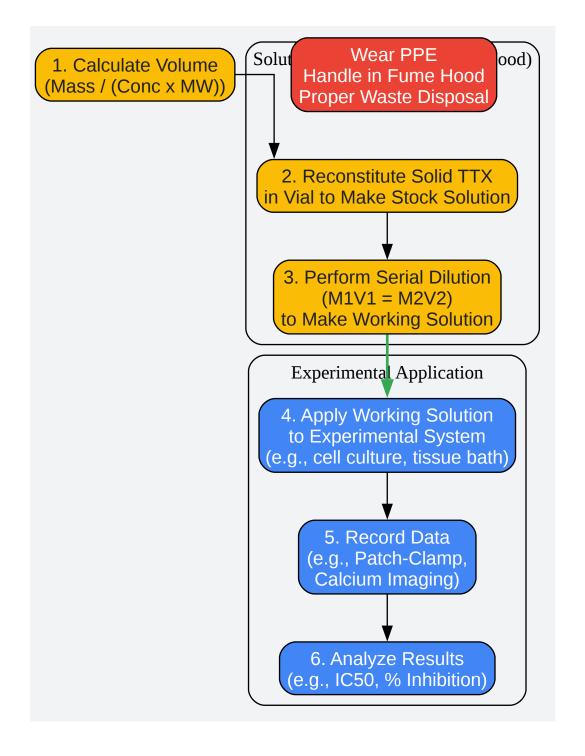
Mandatory Visualizations



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Caption: Mechanism of Tetrodotoxin action on voltage-gated sodium channels.





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Caption: Workflow for calculating and preparing TTX solutions for experiments.

Safety and Handling Protocols

Tetrodotoxin is an extremely hazardous substance and requires strict safety protocols.

Methodological & Application





- Hazard Identification: TTX is fatal if swallowed, inhaled, or in contact with skin.[13][21] It is
 one of the most potent non-protein toxins known.[22]
- Engineering Controls: Always handle solid TTX and concentrated stock solutions within a
 certified chemical fume hood or Class II biological safety cabinet to prevent inhalation of
 aerosols or powder.[14][15]
- Personal Protective Equipment (PPE):
 - Body: Wear a long-sleeved lab coat, fully fastened.[14]
 - Hands: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands thoroughly after handling.[15]
 - Eyes/Face: Use safety glasses with side shields or a full-face shield, especially when there is a risk of splashes.[14]

Waste Disposal:

- Liquid Waste: Decontaminate all liquid waste and contaminated surfaces with a 1% sodium hypochlorite solution (household bleach diluted 1:5) for a minimum of 30 minutes before drain disposal with copious amounts of water.[14]
- Solid Waste: All contaminated solid waste (e.g., pipette tips, tubes, vials) must be collected
 in a designated, sealed, and clearly labeled hazardous waste container for professional
 disposal.[14][15]

Accidental Exposure:

- Skin Contact: Immediately and vigorously wash the affected area with soap and water for at least 15 minutes.[10][23]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[23]
- In all cases of exposure, seek IMMEDIATE medical attention. Inform emergency responders and medical personnel that the poisoning is from Tetrodotoxin.[23]



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